An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Introduction
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, identified by CAS number 311318-65-7, is a poly-substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with two bromine atoms, a hydroxyl group, and a methyl group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in advanced organic synthesis.
The presence of a reactive aldehyde, an acidic phenolic hydroxyl, and two bulky, electron-withdrawing bromine atoms ortho and para to the hydroxyl group creates a molecule with multiple sites for chemical modification. This guide provides a comprehensive overview of its properties, a logical synthesis protocol, its chemical reactivity, and its potential applications for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Properties
Precise experimental data for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is not extensively reported in public literature. However, its properties can be predicted based on its structure and compared with those of its close isomers.
Table 1: Physicochemical Properties of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and Related Isomers
| Property | Value for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | Value for Isomer: 3,5-Dibromo-4-hydroxybenzaldehyde | Value for Isomer: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde[1] |
| CAS Number | 311318-65-7 | 2973-77-5 | 117238-61-6 |
| Molecular Formula | C₈H₆Br₂O₂ | C₇H₄Br₂O₂ | C₈H₆Br₂O₃ |
| Molecular Weight | 293.94 g/mol [2] | 279.91 g/mol | 309.94 g/mol |
| Appearance | Solid (Predicted) | Solid | Solid |
| Melting Point | Data not available | 181-185 °C | 97-101 °C |
| XlogP (Predicted) | 3.3 | 3.2 | Not available |
Spectroscopic Analysis (Theoretical)
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¹H NMR Spectroscopy:
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Aromatic Proton (C6-H): A singlet is expected between δ 7.5-8.0 ppm. The ortho and meta couplings are absent due to substitution at all adjacent positions.
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Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8-10.5 ppm.
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Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected, likely between δ 5-12 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen could shift this signal significantly downfield.
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Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.
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¹³C NMR Spectroscopy:
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Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.
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Aromatic Carbons: Six distinct signals are expected. The carbon bearing the hydroxyl group (C2) would be downfield (δ 155-160 ppm). Carbons bearing bromine atoms (C3, C5) would be shifted upfield relative to unsubstituted carbons (δ 110-125 ppm). The carbon attached to the aldehyde (C1) and the methyl group (C4) would have characteristic shifts around δ 130-140 ppm. The sole protonated carbon (C6) would appear in the typical aromatic region (δ 125-135 ppm).
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Methyl Carbon (-CH₃): Expected in the aliphatic region, around δ 15-20 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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O-H Stretch: A broad band from 3100-3400 cm⁻¹ for the phenolic hydroxyl group.
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C-H Stretch (Aromatic/Aldehydic): Sharp peaks around 3050-3100 cm⁻¹ and 2720-2820 cm⁻¹ (the latter being characteristic for the C-H bond of an aldehyde).
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. Conjugation and potential intramolecular hydrogen bonding would shift this to a lower wavenumber compared to a non-conjugated aldehyde.
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C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
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Mass Spectrometry:
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The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a triplet with relative intensities of approximately 1:2:1. Predicted m/z values are provided in Table 2.[3]
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Table 2: Predicted m/z for Molecular Adducts of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.88072 |
| [M+Na]⁺ | 314.86266 |
| [M-H]⁻ | 290.86616 |
Synthesis and Purification
A robust synthesis for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde can be designed starting from the commercially available precursor, 2-hydroxy-4-methylbenzaldehyde. The synthesis relies on the principle of electrophilic aromatic substitution, where the powerful activating and ortho-, para-directing effects of the hydroxyl group guide the bromination to the desired positions.
Caption: Proposed workflow for the synthesis of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Experimental Protocol: Synthesis via Direct Bromination
Disclaimer: This protocol is a theoretical procedure based on established chemical principles for phenol bromination. It must be performed by trained personnel with appropriate safety precautions in a fume hood.
Materials:
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2-hydroxy-4-methylbenzaldehyde
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Glacial Acetic Acid
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Sodium thiosulfate solution (10% w/v)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Solvents for recrystallization (e.g., Ethanol/water mixture or Hexane/Ethyl Acetate)
Procedure:
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid.
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Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of 2.1 equivalents of bromine in glacial acetic acid dropwise over 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C. Causality: The strong activation by the hydroxyl group makes the reaction highly exothermic. Low temperature and slow addition are crucial to prevent over-bromination and the formation of side products.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold water and ice.
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Workup:
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To neutralize any unreacted bromine, add 10% sodium thiosulfate solution until the reddish-brown color disappears.
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Extract the aqueous mixture three times with dichloromethane.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and finally brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the neutralization of the acid catalyst.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system like an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is dictated by the interplay of its three functional groups.
Caption: Key reactivity sites on the 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde molecule.
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Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo standard aldehyde transformations:
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Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
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Reduction: Can be selectively reduced to a primary alcohol (3,5-dibromo-2-hydroxy-4-methylbenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄).
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Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
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Condensation Reactions: Undergoes condensation with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.
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Phenolic Hydroxyl Group:
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Acidity: The hydroxyl proton is acidic and can be readily removed by a base to form a phenoxide ion. The acidity is enhanced by the electron-withdrawing inductive effect of the two bromine atoms.[4]
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O-Alkylation/O-Acylation: The resulting phenoxide is a potent nucleophile and can react with alkyl halides (Williamson ether synthesis) or acyl halides/anhydrides to form ethers and esters, respectively.
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Aromatic Ring and Substituents:
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Electronic Effects: The hydroxyl group is a strongly activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director. The bromine atoms are deactivating overall due to their strong inductive electron withdrawal (-I effect), but are ortho-, para-directing due to resonance (+M effect).[4][5] The positions ortho and para to the hydroxyl group are already substituted, making further electrophilic substitution on the ring challenging.
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bonds are suitable sites for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This makes the molecule a versatile scaffold for building more complex structures.[4]
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Applications in Research and Development
As a highly functionalized building block, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is primarily of interest to researchers in synthetic chemistry. Its utility lies in its potential to serve as a starting point for the synthesis of more complex molecules with potential biological activity or unique material properties.
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Pharmaceutical and Agrochemical Synthesis: The combination of a phenol, an aldehyde, and two bromine atoms provides multiple handles for diversification. It can be used to construct libraries of compounds for screening purposes. The bromophenol motif itself is found in various marine natural products known for their diverse biological activities, including antimicrobial and antioxidant properties.[6]
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Ligand and Complex Synthesis: The salicylaldehyde core can act as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the aldehyde oxygen. Derivatives of this molecule could be used to synthesize novel metal complexes for catalysis or material science applications.
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Polymer and Materials Science: The phenolic hydroxyl group allows for incorporation into polymer backbones, such as polyesters or polyethers. The bromine atoms provide sites for further functionalization or can impart flame-retardant properties to materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 311318-65-7 is not widely available, the hazards can be inferred from structurally similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde.
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Hazard Classification: Expected to be classified as a skin irritant, eye irritant, and may cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
References
- Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
- Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. PubMed. [Link]
- Understanding Bromophenol Substitution Reactions. YouTube. [Link]
- Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]
- 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde. PubChemLite. [Link]
